molecular formula C11H7F2NO B3095062 5-(2,3-Difluorophenyl)pyridin-3-ol CAS No. 1261866-16-3

5-(2,3-Difluorophenyl)pyridin-3-ol

Cat. No. B3095062
CAS RN: 1261866-16-3
M. Wt: 207.18 g/mol
InChI Key: WBWJKBKEACXREU-UHFFFAOYSA-N
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Description

“5-(2,3-Difluorophenyl)pyridin-3-ol” is a chemical compound with the molecular formula C11H7F2NO . It is also known as “5-(2,3-Difluorophenyl)-3-pyridinol” and "3-Pyridinol, 5-(2,3-difluorophenyl)-" .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, is a topic of interest in the field of chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the sources retrieved, fluoropyridines in general are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Scientific Research Applications

1. OLED Applications

A study investigated the electronic structures and properties of blue-emitting Ir(III) complexes, where 5-(2,3-Difluorophenyl)pyridin-3-ol derivatives were used as emitters in organic light-emitting diodes (OLEDs). The study focused on the quantum-chemistry methods to explore the injection and transport properties, absorption, and phosphorescence mechanism of these complexes. This research highlights the potential of these compounds in improving OLED device performance (Li et al., 2009).

2. Biologically Active Substances and Polymers

Research on the oxyfunctionalization of pyridine derivatives, including this compound, showed these compounds as crucial intermediates in the chemical industry. They are in demand as synthons for pharmaceutical products and are used as biologically active substances or building blocks for polymers with unique physical properties (Stankevičiūtė et al., 2016).

3. Food Chemistry

A study on the conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol showed that these types of compounds can form in foods during thermal heating. The research provided insights into the pathways of formation of pyridin-3-ols in honey and other foods, underlining the relevance of these compounds in food chemistry (Hidalgo et al., 2020).

4. Synthesis and Spectroscopic Study

Another research conducted a combined experimental and computational study on derivatives of this compound. This study explored the synthesis, spectroscopic, electronic, nonlinear optical, and biological properties of these compounds, highlighting their multifaceted applications in various scientific fields (Ghiasuddin et al., 2018).

5. Supramolecular Chemistry

Research on co-oligomers involving pyridone and pyridine rings, including this compound, found that these compounds undergo supramolecular transformation influenced by saccharide recognition. This study showcases the potential of these compounds in developing new materials and technologies in supramolecular chemistry (Abe et al., 2008).

Future Directions

Fluoropyridines, such as “5-(2,3-Difluorophenyl)pyridin-3-ol”, have potential applications in various fields due to their unique properties . They are of interest in the search for new agricultural products having improved physical, biological, and environmental properties . Furthermore, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . This suggests a promising future direction for the development and application of fluorinated chemicals like “this compound”.

properties

IUPAC Name

5-(2,3-difluorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-10-3-1-2-9(11(10)13)7-4-8(15)6-14-5-7/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWJKBKEACXREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682716
Record name 5-(2,3-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261866-16-3
Record name 5-(2,3-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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